molecular formula C22H21N3O3 B5042489 N-(4-{[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide

N-(4-{[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide

Cat. No.: B5042489
M. Wt: 375.4 g/mol
InChI Key: UKYXQTXUNBZSBR-UHFFFAOYSA-N
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Description

The compound “N-(4-{[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C22H22N4O4 . It has a molecular weight of 406.445 . The compound is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current resources. The reactivity of this compound would depend on various factors such as the reaction conditions and the presence of other reactants .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources . It’s possible that the compound could have biological activity, but specific details would depend on the context of its use.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for this compound are not specified in the available resources . Its potential uses could be explored in various fields such as medicinal chemistry, materials science, or chemical biology, depending on its physical and chemical properties.

Properties

IUPAC Name

N-[4-[(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14(26)23-15-8-10-16(11-9-15)24-19-20(25-12-4-5-13-25)22(28)18-7-3-2-6-17(18)21(19)27/h2-3,6-11,24H,4-5,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYXQTXUNBZSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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